Calcium;diiodide;hydrate
Description
Contextualization within Group 2 Halide Chemistry and Hydrates
Calcium iodide is an ionic compound with the chemical formula CaI2. journals.co.za As a member of the Group 2 alkaline earth metals, calcium readily forms a +2 cation (Ca²⁺), which ionically bonds with two iodide anions (I⁻). testbook.com This places calcium iodide squarely within the family of Group 2 halides, which exhibit predictable trends in their chemical and physical properties.
A defining characteristic of many alkaline earth metal halides is their hygroscopic nature, meaning they readily absorb moisture from the atmosphere to form hydrates. testbook.com The tendency to form hydrates is a prominent feature of Group 2 halides, with the number of water molecules of crystallization often decreasing down the group. journals.co.za Calcium iodide is known to form several stable hydrates, including a dihydrate, tetrahydrate, hexahydrate, and other water-rich forms. testbook.commdpi.comresearchgate.net The hydration of the Ca²⁺ ion is a key factor in the structure and stability of these compounds. In aqueous solutions and solid hydrates, the calcium ion is typically coordinated by water molecules, with reported coordination numbers ranging from 6 to 8. mdpi.com The interaction between the calcium cation, iodide anion, and water molecules dictates the crystal structure and properties of the resulting hydrate (B1144303).
The study of halide hydrates, in general, provides a crucial link between the gas phase and the solution state of ions. researchgate.net The structures of these solid-state hydrates can offer insights into the microsolvation of ions in solution. researchgate.net Theoretical and experimental investigations into the hydration of halide ions, including iodide, are ongoing, with advanced computational models seeking to elucidate the complex interactions between the ion and surrounding water molecules. acs.org
Historical Trajectories and Milestones in Calcium Iodide Hydrate Investigation
The history of calcium iodide hydrate is intrinsically linked to the discovery and isolation of its constituent elements. In 1808, Sir Humphry Davy first isolated calcium metal through the electrolysis of a mixture of lime and mercuric oxide. americanelements.com This foundational work on calcium chemistry paved the way for the synthesis and study of its various compounds.
A significant milestone in the history of calcium iodide itself occurred in 1898, when Henri Moissan succeeded in producing pure calcium metal by reducing calcium iodide with pure sodium. journals.co.za This demonstrated a viable method for isolating the elemental metal from its iodide salt.
Early 20th-century chemical literature began to systematically document the properties of inorganic salts, including calcium iodide and its propensity to form hydrates. journals.co.za The development of analytical techniques throughout the 20th century, particularly X-ray diffraction, allowed for the structural elucidation of crystalline solids. This led to a more detailed understanding of the arrangement of atoms and water molecules in various salt hydrates.
More recent investigations have focused on the specific structures of different calcium iodide hydrates. For instance, studies have successfully grown and analyzed single crystals of various water-rich calcium iodide hydrates, such as the heptahydrate (CaI₂·7H₂O), octahydrate (CaI₂·8H₂O), and a 6.5-hydrate. researchgate.net These studies have revealed that the structures are typically built from distorted Ca(H₂O)₈ antiprisms. researchgate.net Thermodynamic properties, such as the vapor pressure of aqueous solutions of calcium iodide, were systematically studied in the latter half of the 20th century, providing crucial data for chemical engineering and physical chemistry applications. acs.org
Current Paradigms and Unaddressed Inquiries in Calcium Iodide Hydrate Science
Contemporary research on calcium iodide hydrate is multifaceted, extending from fundamental structural chemistry to applications in materials science and beyond. One area of active investigation is the use of calcium iodide in the development of advanced materials. For example, it has been explored for its potential in energy storage systems and as a component in scintillators, which are materials that emit light when struck by radiation. testbook.commdpi.com The optical properties of calcium iodide have also spurred research into its two-dimensional monolayer form for potential applications in optoelectronics. taylorandfrancis.com
In the field of geochemistry, the concentration gradients of iodide, along with calcium and other ions in pore water, are being studied as potential indicators for the presence of underlying gas hydrates in marine sediments. acs.orgfrontiersin.org This research has practical implications for energy resource exploration.
Despite the progress made, several questions remain unaddressed. The precise characterization of the hydration shell of the iodide ion in both solution and solid states continues to be a subject of theoretical and experimental investigation. acs.org While significant strides have been made in understanding the structures of some calcium iodide hydrates, a complete phase diagram detailing all stable hydrate forms and their thermodynamic relationships is an ongoing pursuit. researchgate.net Furthermore, the kinetics and mechanisms of hydrate formation and dehydration are of interest, particularly for applications in thermochemical energy storage where the controlled release and uptake of water are crucial. acs.org The influence of impurities and doping on the crystal growth and properties of calcium iodide hydrates also presents an area for further exploration, especially in the context of optimizing its performance in applications like scintillators. researchgate.net
Scholarly Rationale and Delineation of Research Scope
The scientific inquiry into calcium iodide hydrate is driven by several key rationales. Fundamentally, the study of simple, well-defined hydrated salts like calcium iodide provides a model system for understanding the complex interplay of ionic and hydrogen bonding that governs the structure and properties of a wide range of chemical and biological systems. journals.co.za The principles derived from these studies are applicable to more complex materials, such as cement hydrates and biological macromolecules. researchgate.netnih.gov
The research scope for calcium iodide hydrate is broad, encompassing:
Synthesis and Crystal Growth: Developing methods for the controlled synthesis of anhydrous calcium iodide and its various hydrates with high purity and desired crystal morphology. researchgate.net
Structural Characterization: Employing techniques like single-crystal X-ray diffraction to determine the precise atomic arrangements within the different hydrated forms. researchgate.net
Thermodynamic and Kinetic Studies: Measuring and modeling the thermodynamic properties (e.g., enthalpy of formation, solubility) and the kinetics of hydration and dehydration processes. acs.orgacs.org
Spectroscopic Analysis: Using techniques such as infrared and Raman spectroscopy to probe the vibrational modes of the water molecules and the iodide ions within the hydrate structure. researchgate.netnih.gov
Applications-Driven Research: Investigating the properties of calcium iodide hydrate relevant to specific applications, such as its scintillation properties, its role as a catalyst, or its use in geochemical prospecting. mdpi.comacs.orgresearchgate.net
This focused research allows for a deep understanding of a specific chemical entity, which in turn contributes to the broader fields of inorganic chemistry, materials science, and physical chemistry. The knowledge gained from studying calcium iodide hydrate can inform the design of new materials with tailored properties and provide a more complete picture of the behavior of ions in aqueous environments.
Structure
2D Structure
Properties
IUPAC Name |
calcium;diiodide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQETYMJRSWOH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ca+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589951 | |
| Record name | Calcium iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71626-98-7 | |
| Record name | Calcium iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Synthesis and Controlled Preparation of Calcium Iodide Hydrates
Precision Crystallization Techniques for Stoichiometric Hydrate (B1144303) Forms
The formation of specific calcium iodide hydrates is highly dependent on the crystallization conditions. Precision techniques are employed to carefully control these parameters, allowing for the isolation of desired hydrate forms.
The growth of single crystals from aqueous solutions is a fundamental technique for obtaining high-purity, specific hydrate forms of calcium iodide. Research has demonstrated that by carefully managing the conditions of aqueous solutions, various stoichiometric hydrates can be isolated. Single crystals of calcium iodide octahydrate (CaI₂·8H₂O), heptahydrate (CaI₂·7H₂O), and a 6.5-hydrate (CaI₂·6.5H₂O) have been successfully grown from their aqueous solutions. researchgate.net This process relies on utilizing the solid-liquid phase diagram to determine the precise conditions for the crystallization of each specific hydrate. researchgate.netacs.org The general principle involves creating a supersaturated solution from which crystals form as the water is evaporated. justdial.com
The structural analysis of these single crystals reveals key insights into their formation. For instance, the crystal structures of the iodide hydrates are built from distorted Ca(H₂O)₈ antiprisms. researchgate.net In the different hydrate forms, these antiprisms connect in various ways, such as sharing edges or faces, to form dimeric units. researchgate.net
Table 1: Crystallographic Data for Selected Calcium Iodide Hydrates
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Calcium iodide octahydrate (CaI₂·8H₂O) | Monoclinic | P2₁/c | researchgate.net |
| Calcium iodide heptahydrate (CaI₂·7H₂O) | Monoclinic | P2₁/c | researchgate.net |
| Calcium iodide 6.5-hydrate (CaI₂·6.5H₂O) | Monoclinic | C2/c | researchgate.net |
Temperature is a critical parameter in determining the specific hydration state of calcium iodide during crystallization. The isolation of water-rich hydrates like CaI₂·8H₂O, CaI₂·7H₂O, and CaI₂·6.5H₂O is achieved by conducting the crystallization process at or below room temperature, as dictated by the solid-liquid phase diagram. researchgate.netacs.org The initial reaction to form calcium iodide is often exothermic, necessitating temperature control to prevent undesirable side reactions. justdial.com
While specific phase diagrams for calcium iodide are utilized, analogous methods for other calcium halides, such as calcium bromide, illustrate the power of temperature control. For example, specific hydrates of calcium bromide have been synthesized by heating the salt with a controlled amount of water in an autoclave to precise temperatures; the monohydrate is formed at 250 °C and the dihydrate at 200 °C. acs.org This methodology of using temperature to target specific hydrate structures is directly applicable to the synthesis of calcium iodide hydrates.
Table 2: Example of Temperature-Controlled Hydrothermal Synthesis for Alkaline Earth Halide Hydrates
| Target Compound | Starting Material | Temperature | Pressure | Outcome | Reference |
|---|---|---|---|---|---|
| CaBr₂·H₂O | CaBr₂ + 1.5 mol H₂O | 250 °C | 50 bar N₂ | Single crystals of monohydrate | acs.org |
| CaBr₂·2H₂O | CaBr₂ + 3 mol H₂O | 200 °C | 50 bar N₂ | Single crystals of dihydrate | acs.org |
Solid-State Reaction Pathways for Calcium Iodide Precursors
Solid-state synthesis offers an alternative to solution-based methods, often providing solvent-free pathways. One direct solid-state method is the reaction between elemental calcium and iodine vapor at elevated temperatures to produce calcium iodide. youtube.com
Another significant solid-state approach is mechanochemistry, which uses physical force (e.g., ball milling) to induce chemical reactions. rsc.org While not used to produce calcium iodide itself, calcium iodide is a common precursor in solvent-free solid-state metathesis reactions. For instance, the valuable calcium amido complex [Ca(N(SiMe₃)₂)₂] can be synthesized by milling calcium iodide with potassium bis(trimethylsilyl)amide. This method can offer improved yields and avoids the use of solvents. rsc.org The reaction proceeds by grinding the solid reactants together, leading to the formation of the desired product and a salt by-product (potassium iodide). rsc.org
Historically, a solid-state reaction was used by Henri Moissan in 1898 to isolate pure calcium metal by reducing calcium iodide with pure sodium. wikipedia.org
Solvothermal and Hydrothermal Approaches in Hydrate Synthesis
Hydrothermal and solvothermal synthesis represent powerful methods for crystallizing materials from high-temperature aqueous solutions or organic solvents under pressure. These techniques allow for the formation of crystalline phases that may not be accessible under ambient conditions.
A clear example of this approach, transferable to calcium iodide systems, is the synthesis of calcium bromide hydrates. acs.org By heating a mixture of calcium bromide and a specific molar ratio of water in a sealed autoclave, single crystals of the monohydrate and dihydrate were successfully grown. acs.org This process demonstrates precise control over the hydration state by manipulating temperature and reactant stoichiometry under pressure. This approach is considered a "green" synthesis technique due to its efficiency and contained nature. royalsocietypublishing.org
Green Chemistry Principles in Calcium Iodide Hydrate Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org Several aspects of calcium iodide synthesis and use align with these principles.
Calcium iodide itself is considered a "green" chemical, serving as an inexpensive and less hazardous alternative to reagents like trimethyltin (B158744) hydroxide (B78521) in certain organic reactions, such as ester hydrolysis. nih.gov Furthermore, modern synthesis techniques that are applicable to calcium iodide production embody green principles. Mechanochemical synthesis, a form of solid-state reaction, is inherently green as it often proceeds without a solvent, reducing waste and energy consumption. rsc.orgroyalsocietypublishing.org Hydrothermal synthesis is also recognized as a greener route. royalsocietypublishing.org
A key principle of green chemistry is the use of waste materials as feedstocks. In a related field, a process has been developed to produce calcium iodate (B108269) from saline wastewater generated during zinc oxide rinsing. google.com This method transforms an industrial byproduct into a valuable chemical, preventing waste and environmental pollution. google.com Such waste valorization principles represent a novel and sustainable route for producing iodine-based compounds.
Novel Routes for Contaminant-Controlled Calcium Iodide Hydrate Production
The production of high-purity calcium iodide hydrate requires effective control over contaminants. Impure samples of calcium iodide often appear yellow due to the slow reaction with atmospheric oxygen and carbon dioxide, which liberates free iodine. wikipedia.org
To achieve high purity, specific purification methods have been developed. One effective technique involves recrystallization from a non-aqueous solvent system. chemdad.com In this process, the crude calcium iodide is dissolved in acetone (B3395972), followed by dilution and evaporation. This cycle is repeated before the final product is recrystallized from a mixture of acetone and diethyl ether, yielding a purified product. chemdad.com For producing extremely pure grades, such as the "Puratronic™" 99.9965% metals basis product, highly controlled synthesis and purification processes are implied. thermofisher.com
Another route to a pure product is the reaction of calcium metal with ammonium (B1175870) iodide in liquid ammonia. shef.ac.uk Additionally, processes designed for related compounds like calcium iodate incorporate multiple purification steps, such as pH adjustments and filtration, to remove impurities from the precursor solutions before the final synthesis step. google.com
Elucidation of Crystal Structure and Advanced Crystallographic Analysis of Calcium Iodide Hydrates
Single-Crystal X-ray Diffraction (SCXRD) for Atomistic Arrangement and Coordination
Single-crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the precise determination of the three-dimensional atomic arrangement in the hydrated forms of calcium iodide. mdpi.com Through the analysis of diffraction patterns produced by single crystals, researchers have been able to elucidate the coordination environment of the calcium ion, the connectivity of coordination polyhedra, and the roles of water molecules in stabilizing the crystal lattices. Studies have successfully characterized several hydrate (B1144303) phases, including calcium iodide octahydrate (CaI₂·8H₂O), heptahydrate (CaI₂·7H₂O), 6.5-hydrate (CaI₂·6.5H₂O), and tetrahydrate (CaI₂·4H₂O). researchgate.netosti.gov
A recurring and central feature in the crystal structures of the higher hydrates of calcium iodide (octahydrate, heptahydrate, and 6.5-hydrate) is the coordination of the calcium ion by eight water molecules, forming a distorted Ca(H₂O)₈ square antiprism. researchgate.netresearchgate.netacs.org This coordination polyhedron is a key building block of these structures. researchgate.net In contrast, the tetrahydrate phase exhibits an octahedral coordination, with the calcium ion bonded to two iodide ions and four water molecules in a trans configuration. osti.gov
The connectivity of these Ca(H₂O)₈ antiprisms is a distinguishing characteristic among the different hydrate phases. In the iodide hydrate structures, the antiprisms are not isolated but are connected to form dimeric units. researchgate.netresearchgate.netacs.org This connection occurs through the sharing of either trigonal faces or edges. researchgate.net For instance, in CaI₂·6.5H₂O, two Ca(OH₂)₈ antiprisms are linked by sharing two common triangular faces, resulting in the formation of binuclear [Ca₂(OH₂)₁₃]⁴⁺ cations. osti.goviaea.org This dimerization of aqua complexes is a notable feature of the higher hydrates of calcium iodide. iucr.org
SCXRD studies have been instrumental in precisely locating the positions of the water molecules within the crystal lattice, including both the water molecules directly coordinated to the calcium ion and any additional, non-coordinating water molecules of crystallization. researchgate.netiucr.org The determination of these positions is crucial for understanding the extensive hydrogen bonding networks that pervade these structures. researchgate.net
As previously mentioned, the formation of dimeric units through the connection of Ca(H₂O)₈ antiprisms is a key structural motif in several calcium iodide hydrates. researchgate.netresearchgate.netiucr.org In CaI₂·7H₂O and CaI₂·8H₂O, these dimers are arranged to form layers within the crystal structure. researchgate.net The specific manner of this dimerization, which can involve trigonal-plane-sharing or edge-sharing, differentiates the structures of the various water-rich calcium iodide hydrates. researchgate.netacs.org
The study of these extended structures reveals how the fundamental building blocks—the coordination polyhedra—assemble into more complex architectures. This hierarchical organization is essential for a comprehensive understanding of the solid-state chemistry of these compounds. The investigation extends to how these dimeric units and layers are packed in the crystal, influenced by the iodide anions and the hydrogen bonding networks.
Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a powerful and versatile technique for the characterization of polycrystalline materials. mdpi.com In the context of calcium iodide hydrates, PXRD serves as a fingerprinting method for the identification of different hydrate phases, as each crystalline phase produces a unique diffraction pattern. researchgate.net This is particularly useful for analyzing bulk samples and for monitoring phase transitions, such as those occurring during hydration or dehydration processes. mdpi.com
Furthermore, PXRD data can be used for the refinement of lattice parameters. By comparing the experimental diffraction pattern with calculated patterns based on a known crystal structure, the unit cell dimensions can be precisely determined. For example, the lattice parameters for CaI₂·6.5H₂O and CaI₂·4H₂O have been reported from diffraction data. osti.gov
Table 1: Crystallographic Data for Calcium Iodide Hydrates
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| CaI₂·6.5H₂O | Monoclinic | C2/c | 16.755 | 8.162 | 17.878 | 107.76 | osti.gov |
| CaI₂·4H₂O | Monoclinic | P2₁/c | 6.825 | 7.846 | 9.637 | 110.47 | osti.gov |
| CaI₂·8H₂O | Monoclinic | P2₁/c | 12.2936 | 6.523 | 23.797 | 100.82 | researchgate.net |
| CaI₂·7H₂O | Monoclinic | P2₁/c | 22.869 | 8.800 | 25.845 | 113.88 | researchgate.net |
Neutron Diffraction Studies for Precise Hydrogen Atom Localization
While X-ray diffraction is highly effective for determining the positions of heavier atoms like calcium and iodine, it is less sensitive to hydrogen atoms. Neutron diffraction provides a powerful complementary technique, as neutrons are scattered by atomic nuclei, allowing for the highly accurate localization of hydrogen (or deuterium) atoms. mdpi.com This precision is vital for a detailed and accurate description of hydrogen bonding networks. mdpi.com
A study combining X-ray and neutron diffraction was conducted on calcium decaiodide heptahydrate (CaI₁₀·7H₂O), a related polyiodide compound. iaea.org This investigation successfully determined the crystal structure, including the arrangement of the water molecules in a distorted monocapped trigonal prism around the Ca²⁺ ion. iaea.org Although not a simple calcium iodide hydrate, this work demonstrates the power of neutron diffraction in elucidating the detailed coordination and hydrogen bonding involving water molecules in such systems. The application of neutron diffraction to the simpler calcium iodide hydrates would similarly yield invaluable, high-precision data on their hydrogen bond geometries.
Synchrotron-Based Diffraction Techniques for High-Resolution Structural Insights
Synchrotron radiation sources produce X-ray beams of exceptionally high brilliance, which can be harnessed for advanced diffraction experiments. aps.org Synchrotron-based diffraction techniques offer several advantages, including high resolution, rapid data collection, and the ability to study very small crystals or track dynamic processes in situ. aps.orgesrf.fr
In the study of hydrated compounds, synchrotron powder X-ray diffraction can provide high-quality data for phase identification and quantitative phase analysis, even for complex mixtures. researchgate.net For instance, synchrotron-based studies have been used to follow the hydration of cement components, revealing intermediate hydrate phases that are short-lived. aps.org While specific studies focusing solely on the synchrotron diffraction of simple calcium iodide hydrates are not extensively reported in the provided context, the application of these powerful techniques could offer unprecedented detail on their structural properties. This could include subtle phase transitions as a function of temperature or pressure, or the kinetics of hydration and dehydration processes.
Real-Space Structure Probing via Pair Distribution Function (PDF) Analysis
The traditional crystallographic analysis of calcium iodide hydrates, while successful in determining the average, long-range atomic order, can be supplemented by advanced techniques to understand the local and intermediate-range structural details. The Pair Distribution Function (PDF) analysis, derived from total scattering data (X-ray or neutron), is a powerful method for probing the real-space atomic structure. acs.org This technique is particularly insightful for complex hydrated materials, as it does not require long-range crystalline periodicity and can reveal subtle details about local coordination environments, disorder, and the structure of amorphous components. acs.orgroyalsocietypublishing.org
The PDF, denoted as G(r), represents a histogram of all interatomic distances within a material, essentially providing the probability of finding two atoms separated by a distance r. royalsocietypublishing.org For calcium iodide hydrates, this method offers a direct probe of the local coordination of the Ca²⁺ ions by water molecules and iodide ions. While crystallographic studies have identified various stable hydrates, such as CaI₂·6.5H₂O, CaI₂·7H₂O, and CaI₂·8H₂O, which are built from distorted Ca(H₂O)₈ antiprisms, PDF analysis can provide quantitative details on the distribution of specific bond lengths and coordination numbers in real space. researchgate.net
Key structural features that can be elucidated by PDF analysis include:
Ca-O Correlations: The precise distances between the central calcium ion and the oxygen atoms of the coordinating water molecules. This can reveal distortions in the hydration sphere and variations in bond lengths that are averaged out in conventional diffraction. The structure of hydrated calcium ions in aqueous solution has been a subject of numerous studies, with reported Ca–O bond distances in the range of 2.35–2.48 Å. mdpi.com
Water Network Structure: The O-O correlations provide insight into the hydrogen-bonding network among the water molecules within the crystal lattice, including both coordinated and interstitial water. researchgate.net
Amorphous or Disordered Phases: PDF is highly sensitive to short- and intermediate-range order, making it an ideal tool for characterizing any non-crystalline or highly disordered phases that may coexist with the crystalline hydrate, particularly during phase transitions or dehydration processes. acs.org
The application of PDF analysis would involve fitting structural models to the experimental data to refine parameters such as lattice constants, atomic positions, and thermal displacement parameters, providing a more complete picture of the local atomic arrangements than is available from Bragg diffraction alone.
| Atomic Pair | Expected Distance (Å) | Structural Significance | Reference |
|---|---|---|---|
| Ca-O | ~2.45 - 2.55 | Primary hydration shell around Ca²⁺ ion within the Ca(H₂O)₈ antiprism. | researchgate.netmdpi.com |
| Ca-I | Variable | Indicates the proximity of iodide ions to the hydrated calcium complex. | scholaris.ca |
| O-O | ~2.8 - 3.2 | Represents distances between oxygen atoms of adjacent water molecules, defining the hydrogen bond network. | researchgate.net |
| I-O | Variable | Describes the hydration environment around the iodide anion. | acs.org |
| Ca-Ca | Variable | Distance between adjacent calcium polyhedra, defining the long-range structure. | researchgate.net |
Defect Chemistry and Non-Stoichiometry in Hydrated Calcium Iodide Systems
The physicochemical properties of crystalline solids like calcium iodide hydrate are profoundly influenced by the presence of defects. Defect chemistry deals with the types, concentrations, and interactions of these imperfections in the crystal lattice. In hydrated ionic compounds, the defect landscape is particularly complex due to the presence of the water molecules as an integral structural component.
Point Defects: The primary point defects expected in the calcium iodide hydrate lattice are analogous to those in simpler alkali halides. psu.edu
Schottky Defects: These involve stoichiometric vacancies of ions from their lattice sites. To maintain charge neutrality in CaI₂, a Schottky defect would consist of one Ca²⁺ vacancy and two I⁻ vacancies. The formation energy for Schottky defects is typically lower than for Frenkel defects in many alkali and alkaline earth halides. psu.edu
Frenkel Defects: These are formed when an ion is displaced from its regular lattice position to an interstitial site. A Ca²⁺ or I⁻ Frenkel defect would create a vacancy-interstitial pair. Given the relatively large size of the iodide ion, cation (Ca²⁺) Frenkel defects are generally more probable than anion Frenkel defects.
Water-Related Defects: The water molecules introduce unique defect possibilities. A "water Frenkel" defect could be conceptualized as a water molecule leaving its coordinated or lattice position to occupy an interstitial void. A "water Schottky" type defect would involve the removal of a water molecule from the structure entirely, creating a vacancy and contributing to non-stoichiometry.
Non-Stoichiometry: Non-stoichiometry in hydrated calcium iodide primarily relates to the variable content of water of hydration. The existence of multiple stable hydrate phases (e.g., CaI₂·6.5H₂O, CaI₂·7H₂O, CaI₂·8H₂O) is a clear manifestation of this phenomenon. researchgate.net This variability can be considered a form of constitutional non-stoichiometry, where the crystal structure can accommodate different discrete ratios of water to the anhydrous salt.
Furthermore, deviations from these ideal stoichiometries can occur. The loss of water molecules upon heating or exposure to low humidity can create a high concentration of water vacancies. This process can lead to:
Phase Transformation: The structure may transform into a lower hydrate or the anhydrous form. The presence of defects can influence the temperature and kinetics of these phase transitions. nih.gov
Formation of Amorphous Phases: Significant, disordered loss of water can lead to the collapse of the crystal lattice and the formation of an amorphous phase, which possesses only short-range order.
Enhanced Ion Mobility: Vacancies, whether ionic or molecular, can act as pathways for ion transport, influencing the material's electrical properties.
The intentional introduction of defects, such as substituting a small fraction of Ca²⁺ or I⁻ with aliovalent or isovalent ions, could be a strategy to modify the properties of the hydrate. For example, creating substitutional defects has been shown to enhance the thermal stability of other model hydrate systems by impeding the structural rearrangements required for dehydration. acs.org Understanding and controlling the defect chemistry is therefore crucial for ensuring the stability and performance of calcium iodide hydrate in various applications.
| Defect Type | Description | Formation Mechanism | Potential Consequence | Reference |
|---|---|---|---|---|
| Schottky Defect | One Ca²⁺ vacancy (V''Ca) and two I⁻ vacancies (V•I). | Thermal fluctuation; high-energy irradiation. | Affects density and ionic conductivity. | psu.edu |
| Cation Frenkel Defect | A Ca²⁺ ion moves to an interstitial site (Ca••i), leaving a vacancy (V''Ca). | Thermal fluctuation. | Increases ionic conductivity. | psu.edu |
| Water Vacancy | A neutral H₂O molecule is missing from its lattice site. | Dehydration (thermal or vacuum). | Leads to non-stoichiometry and phase transformation. | acs.org |
| Substitutional Defect | A host ion (Ca²⁺ or I⁻) is replaced by a foreign impurity ion. | Doping during crystal growth. | Alters physical properties like thermal stability and optical characteristics. | acs.org |
| Dislocations | Line defects in the crystal lattice. | Stress during crystal growth or mechanical deformation. | Acts as sites for chemical reactions or phase nucleation. | acs.org |
Spectroscopic and Spectrometric Characterization of Calcium Iodide Hydrates
Vibrational Spectroscopy: Raman and Infrared (IR) Studies
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for probing the molecular structure of calcium iodide hydrates. acs.orgmdpi.com These methods provide information on the vibrational modes of the constituent atoms and molecules, offering a window into the bonding and intermolecular interactions within the crystal lattice. acs.orgmdpi.comnih.gov
Analysis of Ca-I and Ca-O Vibrational Modes
The interaction between the calcium ion and its surrounding atoms gives rise to distinct vibrational modes. In aqueous solutions of calcium salts, a low-frequency band corresponding to the Ca–O symmetric stretching vibration of the hydrated calcium ion, [Ca(OH2)6]2+, has been observed. researchgate.net For instance, in aqueous Ca(ClO4)2 solutions, this mode appears around 283 cm⁻¹. researchgate.net In very concentrated solutions of CaCl2, where contact ion pairs form, this band disappears, indicating a change in the coordination environment of the Ca2+ ion. researchgate.net The Ca-O lattice vibrations in calcium-containing hydrates are typically observed in the range of 800–500 cm⁻¹. researchgate.net While specific data for Ca-I modes in the hydrated form is less common in general literature, studies on anhydrous group 2 metal iodides, including CaI2, have been conducted. researchgate.net
Characterization of Water Bending and Stretching Modes within the Hydrate (B1144303) Lattice
The water molecules within the calcium iodide hydrate lattice exhibit characteristic vibrational modes, including bending and stretching, which are sensitive to their local environment. The O-H stretching vibrations of bound water molecules typically appear in the broad frequency range of 3550-3000 cm⁻¹, with the presence of multiple maxima indicating hydrogen bonding. researchgate.net The H-O-H bending (scissoring) vibration is observed around 1635-1640 cm⁻¹, providing further evidence for the presence of water of crystallization. researchgate.netnih.gov
The frequency of the O-H stretching vibration is strongly correlated with the strength of hydrogen bonds; stronger hydrogen bonding leads to a "red-shift" to lower wavenumbers. mdpi.com Conversely, a weakening of hydrogen bonds results in a "blue-shift" to higher wavenumbers. mdpi.com The shape of the O-H stretch spectrum is also influenced by intramolecular and intermolecular vibrational coupling. mdpi.com
Interactive Data Table: Vibrational Modes in Hydrated Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Factors Influencing Frequency |
| O-H Stretching | 3000 - 3550 | Hydrogen bond strength, intermolecular coupling researchgate.netmdpi.com |
| H-O-H Bending | 1635 - 1640 | Presence of water of crystallization researchgate.netnih.gov |
| Ca-O Stretching | ~283 (in aqueous solution) | Coordination environment of Ca2+ researchgate.net |
| Ca-O Lattice Vibrations | 500 - 800 | Crystal lattice structure researchgate.net |
Investigation of Intermolecular Hydrogen Bonding by Vibrational Shifts
The vibrational frequencies of the water molecules in calcium iodide hydrate are significantly affected by intermolecular hydrogen bonding. Strengthening of a hydrogen bond weakens the O-H bond, causing a shift to lower frequencies (red-shift) in the O-H stretching mode. dtic.mil Conversely, weaker hydrogen bonds result in a shift to higher frequencies (blue-shift). mdpi.com The study of these shifts provides valuable information about the arrangement and strength of the hydrogen bond network within the hydrate crystal. nih.gov In some cases, the interaction of iodide ions with water can weaken the hydrogen bonds between water molecules. nih.gov
X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local electronic structure and oxidation state of atoms in a material. rsc.orgnih.govtaylorandfrancis.com XAS measures the X-ray absorption coefficient as a function of photon energy. rsc.org The resulting spectrum provides information on the unoccupied electronic states, coordination geometry, and oxidation state of the absorbing atom. rsc.orgwashington.edu This technique is particularly useful for studying both crystalline and amorphous materials. nih.gov For calcium-containing materials, X-ray Absorption Near Edge Structure (XANES), a region of the XAS spectrum, is sensitive to the coordination number, bond distance, and bond angle around the calcium atom. digitellinc.com This allows for a detailed characterization of the local environment of calcium within the hydrate structure. digitellinc.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material, typically within the top 5-10 nanometers. carleton.eduwikipedia.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. wikipedia.org The binding energy of these electrons is characteristic of the element and its chemical environment. carleton.edu This allows for the identification of elements present on the surface of calcium iodide hydrate and the determination of their oxidation states. carleton.eduwikipedia.org For instance, XPS can distinguish between different chemical states of calcium, iodine, and oxygen on the hydrate surface. researchgate.netweizmann.ac.il
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State and Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in both solid and solution states. nih.govspringernature.comalfa-chemistry.com
In the solid-state, NMR can be used to probe the local environment of specific nuclei. nih.govspringernature.com For instance, 127I solid-state NMR has been used to study anhydrous group 2 metal iodides, including CaI2, revealing information about the nuclear quadrupole coupling constants which are sensitive to the local symmetry around the iodine atoms. researchgate.net This technique can be instrumental in understanding the coordination of iodide ions within the hydrate structure.
In solution-state NMR, the rapid tumbling of molecules averages out many of the anisotropic interactions, leading to high-resolution spectra that can provide detailed structural and dynamic information. alfa-chemistry.com Studies on aqueous solutions of calcium salts have utilized NMR to investigate ion hydration and the formation of ion pairs. nih.gov
Photoelectron Spectroscopy (UPS/IPES) for Electronic Band Structure Determination
Photoelectron spectroscopy (PES) techniques are indispensable for investigating the electronic band structures of materials. aip.org Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoelectron Spectroscopy (IPES) are particularly powerful for determining the energies of the valence and conduction bands, respectively.
UPS involves irradiating a material with ultraviolet photons (typically from a He I or He II source) and measuring the kinetic energy of the emitted photoelectrons. acs.orgrsc.org This technique probes the occupied electronic states, allowing for the determination of the valence band maximum (VBM) and the material's work function. aip.org IPES, conversely, probes the unoccupied electronic states. In IPES, a beam of electrons is directed at the sample, causing the emission of photons as the electrons occupy previously empty states. By measuring the energy of these photons, the conduction band minimum (CBM) can be determined. acs.orgrsc.org
The combination of UPS and IPES provides a direct measurement of the electronic band gap, which is the energy difference between the VBM and the CBM. researchgate.net These experimental values are crucial for understanding the optoelectronic properties of a material.
For alkaline earth halides, including compounds structurally related to calcium iodide, the band gap is typically large, classifying them as insulators. aps.orgias.ac.in First-principles calculations for CaI₂ monolayers suggest a wide, indirect band gap. taylorandfrancis.com Experimental studies on related alkaline earth fluorohalides show that the top of the valence band is primarily composed of p-like orbitals from the halide anions, while the bottom of the conduction band arises from the s- and d-like orbitals of the metal cation. ias.ac.in For instance, calculations on BaFBr indicate a direct band gap of 6.1 eV, although it is noted that such calculations often underestimate the experimental value. aps.orgias.ac.in Experimental work on various alkali halides provides a fundamental basis for the electronic parameters expected in ionic insulators. aps.org
The application of UPS and IPES to calcium iodide hydrate would thus reveal its fundamental electronic properties, such as the ionization energy, electron affinity, and the precise energy of its band gap. This information is foundational for applications in optics and electronics.
Interactive Table: Electronic Band Gap Data for Related Halide Compounds
| Compound | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |
|---|---|---|---|
| BaFBr | 6.1 | 8.3 | aps.orgias.ac.in |
| CaFCl | ~7.0 | N/A | aps.org |
| SrFCl | ~6.8 | N/A | aps.org |
| CaI₂ (monolayer) | 3.97 (indirect) | N/A | taylorandfrancis.com |
Advanced Luminescence and Photophysical Property Investigations (excluding direct medical imaging applications)
The luminescence properties of calcium iodide, both in its pure and doped forms, are of significant scientific interest. Investigations into its photoluminescence (PL), thermoluminescence (TL), and other photophysical behaviors reveal details about its defect structure and energy transfer mechanisms.
Undoped CaI₂ crystals exhibit emission bands that are attributed to the radiative decay of excitons (electron-hole pairs). researchgate.net For example, emission around 395 nm is associated with the decay of excitons trapped near hydrogen impurities, while a band at 520 nm is linked to excitons bound to iodine vacancies. researchgate.net The presence of various defects, including those related to hydrogen and oxygen, plays a crucial role in the luminescence process by acting as trapping centers for charge carriers. researchgate.net
The introduction of dopants, or "activators," dramatically alters the luminescence properties of CaI₂. Doping with ions like Europium (Eu²⁺), Thallium (Tl⁺), Lead (Pb²⁺), or Samarium (Sm²⁺) creates new luminescence centers and defect complexes. researchgate.netosti.gov These dopants can act as electron traps and modify the pathways for radiative recombination. researchgate.net For instance, in CaI₂:SmBr₃, the emission spectrum changes significantly with temperature, with a dominant band at 465 nm at room temperature shifting to 470 nm at 90 K, accompanied by the appearance of other emission features. researchgate.net
The study of these photophysical properties extends to understanding how factors like crystal structure polymorphism and molecular packing can regulate luminescence. rsc.org The clustering of ions and the rigidity of the local structure can influence charge transfer and the efficiency of radiative decay processes. rsc.org Furthermore, investigations into materials like copper iodide-doped hydroxyapatite (B223615) show how properties such as luminescence intensity, quantum yield, and fluorescence lifetime are sensitive to processing conditions like calcination temperature, which affects crystallinity and particle size. researchgate.net
These advanced investigations, which are distinct from direct medical imaging applications that often rely on the scintillating properties of doped CaI₂, provide fundamental insights into defect physics, energy transfer, and the electronic structure of excited states in calcium iodide and its hydrated forms. osti.govresearchgate.net
Interactive Table: Luminescence Properties of Doped Calcium Iodide Systems
| Material | Excitation/Conditions | Emission Peak(s) (nm) | Attributed To | Reference |
|---|---|---|---|---|
| Undoped CaI₂ | X-ray / Optical | 395 | Radiative decay of (HI)* heteronuclear excitons | researchgate.net |
| Undoped CaI₂ | X-ray / Optical | 520 | Iodine-vacancy-bound anion excitons | researchgate.net |
| CaI₂:SmBr₃ (0.5 mol%) | 337.1 nm Laser (295 K) | 465 | Sm-related centers | researchgate.net |
| CaI₂:SmBr₃ (0.5 mol%) | 337.1 nm Laser (90 K) | 470, 520, 585 | Shifted Sm emission and host defects | researchgate.net |
Theoretical and Computational Studies of Calcium Iodide Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. worktribe.com It is a common approach for predicting various properties of crystalline materials, including hydrates. worktribe.comacs.org
DFT calculations are instrumental in predicting the geometric and energetic properties of crystalline solids like calcium iodide hydrate (B1144303). By optimizing the geometry of the crystal lattice, key structural parameters can be determined with high accuracy. These parameters include the lattice constants (the dimensions of the unit cell), bond lengths between atoms (e.g., Ca-I, Ca-O, O-H), and bond angles. For the anhydrous form, calcium iodide (CaI₂) possesses a hexagonal crystal structure. testbook.com In the hydrated form, the inclusion of water molecules into the crystal lattice significantly alters these structural parameters.
Lattice energy is a measure of the strength of the forces between the ions in an ionic solid. DFT can be used to calculate this value, which represents the energy required to separate one mole of the solid into its gaseous constituent ions. While specific DFT calculations for calcium iodide hydrate are not widely published, the lattice energy for anhydrous calcium iodide is estimated to be around 1800 kJ/mol. researchgate.net For hydrated salts, the lattice energy calculation would also account for the interactions involving the water molecules. The general approach involves calculating the total electronic energy of the crystal and subtracting the energies of the isolated, non-interacting gaseous ions and water molecules.
Table 1: Predicted Structural and Energetic Parameters for Calcium Iodide Hydrate via DFT (Note: This table is illustrative of typical DFT outputs, as specific published data for CaI₂·xH₂O is scarce.)
| Parameter | Predicted Value Range | Unit |
|---|---|---|
| Lattice Constants (a, b, c) | Dependent on hydrate form (x) | Å |
| Ca-I Bond Length | 2.9 - 3.2 | Å |
| Ca-O (water) Bond Length | 2.3 - 2.6 | Å |
DFT calculations provide detailed information about the distribution of electrons within the crystal, which is fundamental to understanding the nature of the chemical bonds. aps.org In calcium iodide hydrate, the bonding is primarily ionic, characterized by the electrostatic attraction between the calcium cations (Ca²⁺) and iodide anions (I⁻). testbook.com
Analysis of the electron density map generated from DFT reveals the extent of charge transfer between the atoms. For CaI₂, calcium, a metal, tends to lose two electrons to form a Ca²⁺ cation, while each iodine atom gains an electron to form an I⁻ anion. testbook.com The electron density would be highly localized around the iodine and oxygen atoms and depleted around the calcium atom, confirming the ionic character.
Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to quantitatively analyze the chemical bonds. researchgate.netacs.org This analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., density, Laplacian) can distinguish between ionic bonds, covalent bonds, and weaker interactions like hydrogen bonds. researchgate.net In calcium iodide hydrate, this would reveal the strong ionic Ca-I interactions, the dative covalent/ionic Ca-O bonds with the water molecules, and the crucial network of hydrogen bonds between the water molecules and between water and iodide ions. researcher.life
Ab Initio Molecular Dynamics (AIMD) Simulations of Hydration Shells and Solvation
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations (like DFT) at each step of a molecular dynamics trajectory. researchgate.netnih.gov This allows for the study of the dynamic behavior of systems, including the complex processes of hydration and solvation in aqueous solutions and hydrated crystals. nih.gov
For calcium iodide hydrate, AIMD simulations can model the dynamic nature of the water molecules within the crystal and in solution. These simulations provide a detailed picture of the hydration shells that form around the Ca²⁺ and I⁻ ions. nih.govnih.gov
Ca²⁺ Hydration: AIMD studies on aqueous calcium ions show they are strongly hydrated. nih.gov The simulations can determine the coordination number (the number of water molecules in the first hydration shell), the geometry of the hydration shell, and the residence time of water molecules within this shell. The dynamics of water exchange between the hydration shell and the bulk are typically slow for strongly hydrating ions like Ca²⁺. nih.gov
I⁻ Hydration: The iodide anion also structures the surrounding water molecules. AIMD simulations can elucidate the structure and dynamics of the water molecules in the iodide hydration shell, including the nature of the hydrogen bonds formed between water and the iodide ion. nih.govacs.org
In the context of a solid hydrate, AIMD can be used to understand the arrangement and motion of the water molecules within the crystal lattice, providing insights into the stability of the hydrate and the interactions governing its structure. researchgate.net
Lattice Dynamics and Phonon Dispersion Calculations
Lattice dynamics studies the vibrations of atoms within a crystal lattice. These vibrations, or phonons, are crucial for understanding many physical properties of solids, including their thermal and spectroscopic characteristics. york.ac.uk
First-principles calculations, typically using DFT, can compute the phonon dispersion curves of a crystal. aps.org These curves plot the frequency of the vibrational modes against the wavevector throughout the Brillouin zone. aps.org
For calcium iodide hydrate, these calculations would reveal:
Acoustic and Optic Modes: The phonon dispersion would show distinct branches. Three are acoustic modes, which correspond to the collective, in-phase motion of atoms (like sound waves) at long wavelengths. york.ac.uk The remaining branches are optic modes, involving out-of-phase movements of adjacent atoms within the unit cell.
Vibrational Frequencies: The calculations can predict the frequencies of specific vibrational modes, which can then be compared with experimental spectroscopic data (e.g., from Raman or infrared spectroscopy) to validate the theoretical model. For instance, studies on other ionic hydrates have successfully assigned observed terahertz absorption peaks to specific collective vibrational modes of the hydrate crystal predicted by DFT. researchgate.net
Structural Stability: The presence of imaginary frequencies (soft modes) in the phonon dispersion can indicate a dynamical instability in the crystal lattice, suggesting a possible phase transition. aps.org
Prediction of Phase Stability and Transition Mechanisms
Computational methods are essential for predicting the stability of different crystal structures (polymorphs) and the mechanisms of phase transitions as a function of temperature and pressure. acs.org
For calcium iodide hydrate, theoretical studies can compare the free energies of different hydrated forms (e.g., dihydrate vs. tetrahydrate) or the hydrated versus the anhydrous form to determine their relative stabilities under various conditions. testbook.com Studies on related systems, such as mixed-anion calcium compounds, have shown that anion substitution can lead to the formation of new, stable phases with different structures and decomposition pathways. researchgate.net
DFT calculations can also be used to investigate the mechanisms of phase transitions. By identifying transition states and calculating the energy barriers, researchers can understand the kinetics of these transformations. nih.gov For example, in some perovskite materials containing iodide, iodide vacancies have been identified as the key nucleation sites that control the kinetics of phase transformations. nih.gov A similar approach could be used to study the dehydration process of calcium iodide hydrate, modeling the removal of water molecules and the subsequent structural collapse or rearrangement of the lattice.
Table 2: Illustrative DFT Data for Phase Stability Analysis (Note: This table represents the type of data generated in such a study.)
| Phase | Space Group | Calculated Formation Energy (eV/atom) | Predicted Stability |
|---|---|---|---|
| CaI₂ (Anhydrous) | P-3m1 | -2.5 | Stable at high T |
| CaI₂·2H₂O | Monoclinic | -3.1 | Potentially stable |
Quantum Chemical Modeling of Intermolecular Interactions and Hydrogen Bonding
The structure and stability of calcium iodide hydrate are heavily influenced by non-covalent interactions, particularly the extensive network of hydrogen bonds. mdpi.com Quantum chemical models provide the most accurate way to describe these interactions.
Hydrogen bonds exist between the hydrogen atoms of the water molecules (which act as donors) and the electronegative oxygen atoms of neighboring water molecules or the iodide anions (which act as acceptors). researcher.lifemdpi.com
Topological Analysis: As mentioned in section 5.1.2, analyzing the electron density with tools like QTAIM or the Non-Covalent Interaction (NCI) index can visualize and characterize these weak interactions within the 3D crystal structure. researchgate.net This reveals the complex interplay of hydrogen bonding that holds the hydrate together.
Geometric Analysis: Quantum chemical optimizations provide precise geometries of the hydrogen bonds, including donor-acceptor distances and angles, which are critical for understanding the structure. mdpi.com
Understanding this hydrogen-bonding network is crucial, as it dictates the orientation of the water molecules within the lattice and significantly contributes to the thermodynamic stability of the hydrated phase compared to the anhydrous salt. mdpi.com
Computational Crystallography for Structure Prediction and Validation
Computational crystallography serves as a powerful tool in modern materials science, enabling the prediction and analysis of crystal structures from fundamental principles. This approach is particularly valuable for hydrated salts like calcium iodide hydrate, where the presence of water molecules leads to complex structural possibilities and potential polymorphism. While extensive experimental data on various calcium iodide hydrates exist, dedicated computational studies on the prediction of these specific structures appear limited in publicly available research. However, the principles and methods of computational crystallography can be outlined to understand how such an investigation would proceed.
The process of ab initio crystal structure prediction (CSP) for a compound like calcium iodide hydrate begins with the chemical formula (CaI₂·nH₂O) and proceeds without prior experimental structural data. cam.ac.uk The primary goal is to identify the most thermodynamically stable crystal packing arrangements, which correspond to the lowest points on the potential energy surface. xtalpi.com
Methodologies for Structure Prediction:
Modern CSP is a multi-step process that combines several computational techniques:
Generation of Plausible Structures: A vast number of candidate crystal structures are generated using algorithms that explore different space groups, unit cell dimensions, and molecular orientations. This initial step often employs methods based on random sampling or evolutionary algorithms.
Energy Minimization: Each generated structure undergoes geometry optimization to find its local energy minimum. This is typically performed using computationally less expensive methods like classical force fields, which are specifically parameterized for the system of interest. For hydrated salts, the force field must accurately model the interactions between the Ca²⁺ and I⁻ ions and the water molecules, including crucial hydrogen bonding.
High-Level Quantum Mechanical Ranking: The most promising low-energy structures identified from the force field calculations are then subjected to more accurate, and computationally intensive, quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for this stage. rsc.org DFT calculations provide a more reliable ranking of the relative stabilities of the predicted polymorphs. nih.gov Advanced techniques such as ab initio metadynamics simulations can also be employed to explore the formation of hydrated clusters and their subsequent nucleation into a crystal lattice. researchgate.net
For instance, studies on similar systems, like hydrated calcium carbonate, have successfully used a combination of Monte Carlo searches, density-functional tight binding (DFTB+), and higher-level DFT to identify low-energy structures. nih.gov Such an approach for calcium iodide hydrate would likely reveal various possible hydration states and their corresponding stable crystal structures.
Validation of Predicted Structures:
A crucial step in any computational study is the validation of the predicted results against experimental data. The primary method for this is the comparison of the computed crystal structure with experimental X-ray diffraction (XRD) data.
Powder X-ray Diffraction (PXRD) Comparison: The powder diffraction pattern for a predicted crystal structure can be calculated and compared directly with an experimental PXRD pattern. nih.gov A close match between the peak positions and intensities of the simulated and experimental patterns provides strong evidence for the correctness of the predicted structure. This is especially useful for identifying different polymorphic or hydrated forms in a sample. nih.gov
Single-Crystal X-ray Diffraction (SCXRD): If single crystals are available, the experimentally determined unit cell parameters, space group, and atomic coordinates can be directly compared with the computationally predicted global minimum energy structure. Experimental studies have successfully determined the crystal structures of several calcium iodide hydrates, such as CaI₂·6.5H₂O, CaI₂·7H₂O, and CaI₂·8H₂O. researchgate.net These known structures serve as excellent benchmarks for validating and refining computational models. For example, the anhydrous CaI₂ structure is known to be trigonal, and this experimental fact can be a validation point for the computational model's ability to reproduce known phases before predicting unknown hydrated ones. materialsproject.org
Spectroscopic Validation: Computational methods can also predict spectroscopic properties. For example, techniques like Gauge-Including Projector-Augmented Wave (GIPAW) DFT can calculate NMR chemical shifts for a given crystal structure. rsc.orgnih.gov Comparing these calculated shifts with experimental solid-state NMR (ssNMR) data offers a powerful, independent method for structure validation.
The table below illustrates the type of crystallographic data that would be generated from a successful computational prediction and validated against experimental findings for a hypothetical calcium iodide hydrate.
| Property | Predicted (Illustrative) | Experimental (CaI₂·6.5H₂O) researchgate.net |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 10.25 | 10.354 |
| b (Å) | 10.18 | 10.282 |
| c (Å) | 8.05 | 8.129 |
| β (°) ** | 109.5 | 110.11 |
| Volume (ų) ** | 792.4 | 812.9 |
This table is for illustrative purposes to show how predicted and experimental data are compared. The "Predicted" values are hypothetical.
Phase Behavior and Thermodynamic Equilibria of Calcium Iodide Hydrate Systems
Solid-Liquid Phase Diagram Determinations for Different Hydrate (B1144303) Stoichiometries
The relationship between temperature, composition, and the stable phases of the calcium iodide-water system is represented by a solid-liquid phase diagram. Such diagrams are crucial for identifying the specific temperature and concentration ranges where different hydrate stoichiometries can be crystallized. While a complete, detailed phase diagram for the CaI₂–H₂O system is not widely published, experimental studies have confirmed the existence of several distinct hydrate forms by growing them from aqueous solutions at or below room temperature, a process guided by the principles of phase equilibria. researchgate.net
Phase diagrams for binary salt-water systems typically map the freezing point of the solution as a function of salt concentration. phasediagram.dk They show a eutectic point, which is the specific concentration and temperature at which the solution is in equilibrium with two solid phases (ice and the most water-rich stable hydrate), representing the lowest possible freezing point for the system. phasediagram.dklut.fi As the salt concentration increases beyond the eutectic, the liquidus curve shows the saturation limit, above which various solid hydrate phases crystallize. lut.fi Points on the diagram where one solid hydrate transforms into another less-hydrated form upon heating are known as peritectic points. phasediagram.dktulane.edu
For the calcium iodide system, research has successfully isolated and characterized several water-rich hydrates, including:
Calcium iodide octahydrate (CaI₂·8H₂O) researchgate.net
Calcium iodide heptahydrate (CaI₂·7H₂O) researchgate.net
Calcium iodide 6.5-hydrate (CaI₂·6.5H₂O) researchgate.net
Additionally, other hydrate forms such as the tetrahydrate (CaI₂·4H₂O) and dihydrate (CaI₂·2H₂O) are known to exist. testbook.comwikipedia.org The formation of these specific hydrates is dictated by the conditions defined in the solid-liquid phase diagram. researchgate.net
Thermodynamic Investigations of Hydrate Formation and Dehydration Enthalpies
The formation of calcium iodide hydrates from the anhydrous salt is an exothermic process, releasing a significant amount of energy. The enthalpy of hydration (ΔHhyd) for anhydrous calcium iodide has been calculated based on thermodynamic cycles involving lattice energy and the enthalpy of solution. Different analyses have reported slightly varying values for this total hydration enthalpy.
One calculation, using an enthalpy of solution of -104 kJ/mol and a lattice energy of -2059 kJ/mol, determined the enthalpy of hydration for calcium iodide to be -2163 kJ/mol . brainly.com Another calculation reported a value of 1955 kJ/mol , where the sign convention may differ. vaia.com The enthalpy of hydration is a measure of the strength of the attraction between the ions and water molecules. vaia.com
Thermodynamic principles also suggest that the stability of hydrates is related to the degree of hydration. The Gibbs energy of hydration tends to become less negative as the number of water molecules in the hydrate structure increases, which implies that the interactions are weaker and the packing is looser in higher hydrates. acs.org
The thermodynamic properties of the stable anhydrous solid phase of calcium iodide have been compiled by NIST, as shown in the table below.
Table 1: Thermodynamic Properties of Solid Anhydrous Calcium Iodide (CaI₂)
| Temperature (K) | C | S° (J/mol·K) | H° - H° |
|---|---|---|---|
| 298.15 | 77.15 | 145.2 | 0.00 |
| 300 | 77.19 | 145.8 | 0.14 |
| 400 | 79.18 | 168.2 | 7.96 |
| 500 | 81.16 | 186.1 | 15.98 |
| 600 | 83.13 | 201.1 | 24.19 |
| 700 | 85.10 | 214.1 | 32.60 |
| 800 | 87.07 | 225.6 | 41.21 |
Kinetics of Hydration and Dehydration Processes
The kinetics of hydration (water uptake) and dehydration (water loss) for calcium iodide are governed by several external factors. The rate of these processes is influenced by ambient conditions such as temperature, the partial pressure of water vapor (relative humidity), the rate of air circulation, and the physical properties of the salt, including its specific surface area. nih.gov
While specific kinetic parameters like activation energies or rate constants for calcium iodide hydrates are not extensively detailed in the reviewed literature, the processes are analogous to those of other salt hydrates. Studies on similar compounds like calcium chloride show that dehydration often occurs in discrete steps corresponding to the formation of lower hydrates. imrjournal.info The rate of these steps is highly dependent on the heating rate; higher heating rates shift the dehydration temperatures to higher values. imrjournal.info
Polymorphism and Anhydrous-Hydrate Phase Relationships
Calcium iodide exhibits a rich polymorphism, existing in an anhydrous state as well as multiple, distinct hydrate phases. Each crystalline form (polymorph) has a unique arrangement of atoms and molecules.
The anhydrous form, CaI₂, has a rhombohedral crystal structure belonging to the P-3m1 space group. wikipedia.org It can also be described as having a hexagonal crystal structure where calcium cations (Ca²⁺) occupy octahedral sites within a hexagonal close-packed lattice of iodide anions (I⁻). testbook.com
Several well-characterized hydrate phases have been identified through single-crystal X-ray diffraction. researchgate.net The water-rich hydrates are particularly notable. The crystal structures of CaI₂·8H₂O, CaI₂·7H₂O, and CaI₂·6.5H₂O are all built from distorted Ca(H₂O)₈ antiprisms. researchgate.net In these structures, the calcium ion is coordinated by eight water molecules. These antiprism units can connect to each other by sharing edges or faces, forming dimeric units within the crystal lattice. researchgate.net In addition to these, tetrahydrate and dihydrate forms are also recognized. testbook.comwikipedia.org
Table 2: Known Crystalline Phases of Calcium Iodide and Its Hydrates
| Compound | Formula | Crystal System | Key Structural Features |
|---|---|---|---|
| Anhydrous Calcium Iodide | CaI₂ | Rhombohedral (Hexagonal) wikipedia.org | Space group P-3m1; Octahedral coordination of Ca²⁺. testbook.comwikipedia.org |
| Calcium Iodide Octahydrate | CaI₂·8H₂O | Triclinic researchgate.netugr.es | Built from distorted Ca(H₂O)₈ antiprisms. researchgate.net |
| Calcium Iodide Heptahydrate | CaI₂·7H₂O | Monoclinic researchgate.netugr.es | Built from distorted Ca(H₂O)₈ antiprisms forming dimeric units. researchgate.net |
| Calcium Iodide 6.5-Hydrate | CaI₂·6.5H₂O | Monoclinic researchgate.netugr.es | Built from distorted Ca(H₂O)₈ antiprisms forming dimeric units. researchgate.net |
| Calcium Iodide Tetrahydrate | CaI₂·4H₂O | Not specified | Known hydrate form. wikipedia.orgsigmaaldrich.com |
| Calcium Iodide Dihydrate | CaI₂·2H₂O | Not specified | Known hydrate form. testbook.com |
Effects of Temperature and Pressure on Hydrate Phase Stability
The stability of any given calcium iodide hydrate is a function of temperature and pressure. Temperature has the most pronounced effect on phase stability. As temperature increases, the hydrates become less stable and tend to lose water molecules sequentially. This dehydration process eventually leads to the formation of the anhydrous salt. imrjournal.info The anhydrous CaI₂ itself is stable up to a high temperature, with a reported melting point of 779 °C and a boiling point of 1,100 °C. wikipedia.org
The highly hydrated forms, such as the octahydrate and heptahydrate, are stable at and below room temperature. researchgate.net Studies on analogous salt systems suggest that such water-rich hydrates are typically stable at low temperatures. pnas.org As the temperature is raised, these hydrates will decompose into lower hydrates before becoming fully anhydrous. For example, studies on calcium chloride show that it dehydrates from a hexahydrate to a tetrahydrate, then a dihydrate, a monohydrate, and finally the anhydrous form, with each step occurring in a specific temperature range. imrjournal.info A similar stepwise dehydration is expected for calcium iodide hydrates.
The effect of pressure on the phase stability of calcium iodide hydrates is not as well-documented in the literature. For most condensed-phase systems, moderate changes in pressure have a smaller impact on phase stability compared to temperature. However, very high pressures can induce phase transitions and favor the formation of denser crystalline structures.
Solution Chemistry and Complexation Studies of Calcium Iodide Hydrate
Solvation Dynamics in Aqueous and Non-Aqueous Media
The solvation of ions in aqueous and non-aqueous solutions is a fundamental area of study in chemistry, with the behavior of calcium iodide (CaI₂) providing a compelling case study. The hydration of the calcium ion (Ca²⁺) in aqueous solutions has been extensively investigated. Studies combining various techniques, including Extended X-ray Absorption Fine Structure (EXAFS), Large-Angle X-ray Scattering (LAXS), and molecular dynamics simulations, have provided detailed insights into the structure of hydrated Ca²⁺. pnnl.gov In aqueous solutions, the coordination number of Ca²⁺, which is the number of water molecules in its first solvation shell, can vary. Simulations have shown that Ca²⁺ can be solvated by six or seven water molecules, with the relative populations of these coordination states being influenced by the simulation conditions. pnnl.gov For instance, some simulations indicate a majority of Ca²⁺ ions are coordinated by six water molecules, while others suggest a predominance of seven-fold coordination. pnnl.gov The distance between the Ca²⁺ ion and the oxygen atoms of the surrounding water molecules is a key parameter, and experimental techniques can distinguish between different coordination numbers. pnnl.gov
In non-aqueous solvents and mixed solvent systems, the solvation dynamics of calcium iodide become more complex. Molecular dynamics simulations of calcium chloride (CaCl₂) in methanol-water mixtures have shown that Ca²⁺ is preferentially hydrated over the entire range of mixture compositions. acs.org This means that even in methanol-rich solutions, water molecules are more likely to be found in the first coordination shell of the Ca²⁺ ion. acs.org This preference for water is notable given the similar interaction energies of Ca²⁺ with both water and methanol (B129727). acs.org The coordination number of Ca²⁺ in pure methanol has been found to be around six, although with significant uncertainty at low concentrations. researchgate.net The structure of the solvation shell in both aqueous and methanol solutions is generally irregular and long-lived. acs.org The presence of the Ca²⁺ ion also influences the hydrogen bonding network of the surrounding solvent molecules. acs.org
The nature of the solvent can significantly impact the coordination environment of metal ions. In sterically demanding solvents like N,N'-dimethylpropyleneurea (DMPU), the coordination number of metal ions is often reduced compared to their hydrated counterparts. core.ac.uk This can, in turn, enhance the formation of complexes with other ligands. core.ac.uk The study of ionic solvation is crucial for understanding a wide range of chemical phenomena, from reaction mechanisms to the properties of electrolyte solutions. researchgate.net
Ion Association and Speciation in Concentrated Calcium Iodide Solutions
In concentrated electrolyte solutions, the interactions between ions become increasingly significant, leading to the formation of ion pairs and larger aggregates. This phenomenon, known as ion association, plays a crucial role in determining the physical and chemical properties of the solution. The concept of ion association dates back to the early days of electrolyte theory, where it was introduced to explain deviations from ideal behavior in conductivity measurements. d-nb.info
For calcium salts, such as calcium chloride and calcium phosphate (B84403), ion association has been studied extensively. In concentrated aqueous solutions of aluminum chloride, speciation is dominated by ionic associates involving two chloride ions. researchgate.net As the solution is diluted, these associates convert to ion pairs and then to independently hydrated ions. researchgate.net Similarly, for calcium phosphate, the formation of ion pairs like [CaHPO₄]⁰ is a key feature of the solution's speciation, particularly in the pH range of approximately 6 to 10. nih.gov The association constants for these ion pairs are critical parameters for accurately modeling the behavior of these solutions. nih.gov
The degree of dissociation of an electrolyte decreases as its concentration increases. For example, at 3 M concentration, an electrolyte might be only about 43% dissociated, with clusters containing more than 20 ions being observed. acs.org These large clusters, although potentially short-lived, could be important in processes like nucleation and aggregation. acs.org The formation of contact ion pairs (CIPs) and solvent-shared ion pairs (SIPs) has been identified in aqueous solutions of various heavy-metal nitrate (B79036) salts, with the extent of complexation varying with the cation. uni-regensburg.de
The table below summarizes the speciation of calcium phosphate ion pairs at different pH values, illustrating the dominance of [CaHPO₄]⁰ over a significant pH range. nih.gov
| pH | Mole Fraction [CaH₂PO₄]⁺ | Mole Fraction [CaHPO₄]⁰ | Mole Fraction [CaPO₄]⁻ |
| 6 | ~1.0 | ~0.0 | ~0.0 |
| 7 | ~0.8 | ~0.2 | ~0.0 |
| 8 | ~0.2 | ~0.8 | ~0.0 |
| 9 | ~0.0 | ~0.9 | ~0.1 |
| 10 | ~0.0 | ~0.6 | ~0.4 |
| 11 | ~0.0 | ~0.1 | ~0.9 |
| 12 | ~0.0 | ~0.0 | ~1.0 |
This table is illustrative and based on the dominance of [CaHPO₄]⁰ in the mid-pH range as described in the source. Exact mole fractions would require specific association constant data.
Formation of Solvate Complexes and Adducts
Calcium iodide, like other metal halides, can form a variety of solvate complexes and adducts with different donor molecules. These complexes are formed through Lewis acid-base interactions, where the calcium ion acts as a Lewis acid and the solvent or ligand acts as a Lewis base. iptsalipur.org The structure and stoichiometry of these complexes depend on several factors, including the nature of the solvent, the steric bulk of the ligands, and the reaction conditions.
In the presence of aromatic N,N'-bidentate ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), calcium iodide forms adducts with varying stoichiometries. For example, a 1:4 adduct, [Ca(phen)₄]I₂, has been synthesized and structurally characterized. publish.csiro.au In this complex, the calcium ion is eight-coordinate, surrounded by four phenanthroline ligands. publish.csiro.au The formation of such complexes demonstrates the ability of the Ca²⁺ ion to accommodate a relatively large number of coordinating ligands.
Calcium iodide also plays a role in the synthesis of organocalcium compounds. While early reports of phenylcalcium iodide were later shown to be adducts of calcium iodide with diethyl ether, these findings highlight the tendency of CaI₂ to form complexes with organic molecules. wikipedia.org More recently, bis(allyl)calcium complexes have been synthesized using salt metathesis reactions involving allyl potassium and CaI₂. wikipedia.org These complexes are often stabilized as adducts with solvents like triglyme. wikipedia.org
The formation of calcium amide complexes, which are valuable synthetic reagents, can also involve calcium iodide. rsc.org For instance, the reaction of potassium bis(trimethylsilyl)amide with CaI₂ can yield the calcium amide complex. rsc.org Mechanochemical methods, such as ball milling, have been shown to be effective in promoting these types of metathetical reactions, sometimes leading to improved outcomes compared to solution-based syntheses. rsc.org
The table below provides examples of adducts formed by Group 2 metal halides with aromatic N,N'-bidentate ligands, including a calcium iodide adduct. publish.csiro.au
| Compound | Stoichiometry (MX₂:L) | Metal Coordination Number |
| [(bpy)Ca(μ-Br)₂(μ-Br)₂] | 1:1 | 6 |
| [(bpy)₃SrI₂]·0.5bpy | 1:3 | 8 |
| [Ca(phen)₄]I₂ | 1:4 | 8 |
Interactions with Organic Ligands and Macromolecules (e.g., polyiodide complex formation)
Calcium iodide can interact with a variety of organic ligands and macromolecules, leading to the formation of complex structures with interesting properties. One notable area of research is the formation of polyiodide complexes in the presence of calcium ions and macromolecules like starch or xylan (B1165943).
In the classic iodine-starch test, the deep blue color is due to the formation of a charge-transfer complex between polyiodide ions and the helical structure of amylose, a component of starch. chemistryviews.org While potassium iodide is typically used in this reaction, calcium salts can also play a role. The formation of these complexes is often dependent on the presence of a high concentration of a salt like calcium chloride, which can influence the hydration of the cation and promote chelation with the hydroxyl groups of the polysaccharide. nih.gov
Spectroscopic studies have shown that in the presence of xylan and high concentrations of CaCl₂, iodine exists in the form of linear polyiodides such as I₉³⁻, I₁₁³⁻, and I₁₃³⁻. nih.gov These polyiodides are aggregates of smaller I₃⁻ and I₅⁻ substructures. nih.gov The relative populations of these different polyiodide species are influenced by the iodide concentration. nih.gov The study of these complexes provides insights into the ordered structures that can form within macromolecules. nih.gov
Calcium iodide has also been used in conjunction with organic ligands for catalytic applications. For example, a catalytic system consisting of calcium iodide, a crown ether, and triphenylphosphine (B44618) has been shown to be effective for the synthesis of cyclic carbonates from bio-derived epoxides and carbon dioxide. acs.org The complexation of the Ca²⁺ ion by the crown ether is believed to increase the nucleophilicity of the iodide ions, which is a key step in the catalytic cycle. acs.org
The interaction of calcium ions with macromolecules is a broad area of research with implications in biochemistry and materials science. mdpi.com The ability of calcium to form complexes with various ligands is fundamental to its diverse roles in these fields.
Electrochemical Behavior of Iodide in Relevant Chemical Environments
The electrochemical behavior of iodide is a critical aspect of various chemical processes, including the synthesis of hydrogen iodide and the operation of certain types of batteries and sensors. The oxidation and reduction of iodide and iodine species at electrode surfaces are the fundamental reactions in these applications.
In aqueous solutions, the electrochemical oxidation of iodide on an anode, such as a dimensionally stable anode (DSA), has been studied in detail. researchgate.net The process can lead to the formation of various iodine species, including triiodide (I₃⁻), hypoiodite, and iodate (B108269), depending on the pH and other electrolysis conditions. researchgate.net The principal reaction at the cathode in some systems is the reduction of iodine to form iodide ions. google.com Due to the low solubility of elemental iodine in water, it is often solubilized by forming the triiodide ion in a solution containing iodide. google.com
The electrochemical oxidation of iodide on a platinum electrode in an acidic medium has been investigated using cyclic voltammetry. pku.edu.cn The results show that the reaction 2I⁻ - 2e⁻ → I₂ occurs, and the process is influenced by the formation of an iodine film on the electrode surface and the subsequent reaction of this film with iodide to form triiodide (I₂ + I⁻ ⇌ I₃⁻). pku.edu.cn At higher potentials, further oxidation to form high-valent iodine compounds like iodate can occur. pku.edu.cn The acidity of the solution can significantly affect the potentials at which these reactions occur. pku.edu.cn
In the context of producing hydrogen iodide electrochemically, an electrolytic cell can be used where iodine is reduced to iodide at the cathode, and protons pass through a membrane from the anolyte to react with the iodide, forming HI. google.com A challenge in such systems is the back-migration of iodide ions to the anode, where they can be oxidized to elemental iodine, leading to fouling of the cell. google.com
The table below summarizes some key parameters from the electrolysis of potassium iodide solutions, which provides insights into the electrochemical behavior of iodide. researchgate.net
| Initial KI Concentration (mol/dm³) | Stationary Equivalent Iodine Concentration (mmol/dm³) | Current Efficiency (%) | Specific Energy Consumption (Wh/mol) |
| 0.10 | 1.81 | 33 | 621 |
| 0.25 | 2.75 | 55 | 312 |
| 0.40 | 3.91 | 73 | 196 |
This data is for a KI solution at a current density of 10 mA/cm². The trends are indicative of the electrochemical processes involving iodide.
Advanced Applications in Materials Science and Engineering Non Medical/non Safety Focus
Precursor Chemistry for the Synthesis of Functional Inorganic Materials
As a precursor, calcium diiodide hydrate (B1144303) provides the essential building blocks for a range of functional inorganic materials. It is available in various grades, including high-purity forms (up to 99.995%), which are critical for applications in electronics and materials science where impurity control is paramount. bhu.ac.inwikipedia.org Its high solubility in water and alcohols makes it an ideal candidate for solution-based synthesis routes. collegedunia.commdpi.com
Calcium diiodide hydrate has been identified as a key additive in the synthesis of advanced optical materials, particularly in the field of perovskite nanocrystals (NCs). Perovskites are a class of materials with significant potential in optoelectronic devices due to their tunable bandgaps and high photoluminescence quantum yields.
| Material System | Role of Calcium Iodide Hydrate | Key Finding/Improvement | Emission Peak | Photoluminescence Quantum Yield (PLQY) |
|---|---|---|---|---|
| Cesium Lead Halide Perovskite Nanocrystals | Additive for surface defect passivation | Synergistically enhances stability and emission brightness | 455 nm (Blue) | Up to 93% |
Calcium diiodide hydrate is instrumental in the formation of specialized inorganic frameworks such as certain layered double hydroxides (LDHs). LDHs, also known as hydrocalumite-like compounds, are anionic clays with a layered structure that have applications in catalysis, sorption, and ion exchange. unibo.itresearchgate.net
A notable example is the compound dicalcium aluminium hydroxide (B78521) iodide dihydrate, formulated as Ca₂Al(OH)₆I·2H₂O. researchgate.netresearchgate.net This material belongs to the AFm family of phases, which are often encountered in cement chemistry. researchgate.net Its structure consists of positively charged main layers of [Ca₂Al(OH)₆]⁺, with the charge being balanced by iodide anions and water molecules situated in the interlayer space. researchgate.net The synthesis of this framework can be achieved through co-precipitation methods, where a solution containing calcium, aluminum, and iodide ions is carefully precipitated under controlled pH. researchgate.netu-tokyo.ac.jp The availability of a soluble iodide source like calcium iodide is crucial for the incorporation of the iodide anion into the interlayer region of the LDH structure.
| Framework Name | Chemical Formula | Structural Family | Key Structural Feature |
|---|---|---|---|
| Dicalcium aluminium hydroxide iodide dihydrate | Ca₂Al(OH)₆I·2H₂O | Layered Double Hydroxide (LDH), AFm Phase | Positively charged [Ca₂Al(OH)₆]⁺ layers with interlayer iodide anions |
Role in Specific Chemical Transformations and Catalytic Processes
Calcium iodide has emerged as an effective catalyst in certain organic reactions, most notably in hydroamination. mdpi.com Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines, which are valuable in many areas of chemistry.
In intramolecular alkene hydroamination, calcium iodide functions as a Lewis acid catalyst. researchgate.netheegermaterials.com It is often used as part of a hybrid catalytic system with a strong, non-nucleophilic base. The proposed mechanism involves the coordination of the aminoalkene substrate to the CaI₂ Lewis acid center, which increases the acidity of the N-H proton. researchgate.net The external base then deprotonates the amine, allowing for the subsequent intramolecular cyclization to form heterocyclic products like pyrrolidines. Research has shown that the catalytic activity of alkaline earth iodides in these reactions follows the order Ca > Sr >> Mg > Ba, positioning calcium iodide as a particularly effective choice. heegermaterials.com
Integration into Hybrid Inorganic-Organic Architectures
The compound plays a significant role in the creation of hybrid inorganic-organic materials, where inorganic and organic components are combined at the molecular level to achieve synergistic properties.
The aforementioned application in perovskite nanocrystal synthesis is a prime example of its use in forming hybrid architectures. mdpi.com The inorganic core of the perovskite nanocrystal is stabilized by long-chain organic ligands (such as oleic acid and oleylamine) on its surface. Calcium iodide hydrate, when added to the synthesis, influences the inorganic core by reducing defects while also interacting with the organic ligand shell to improve its binding and passivating effect. mdpi.com
Furthermore, the layered double hydroxide Ca₂Al(OH)₆I·2H₂O is itself a hybrid material. researchgate.netresearchgate.net While its primary layers are purely inorganic, the interlayer space containing iodide anions and water can be modified to include various organic anions through ion-exchange processes. This flexibility allows for the design of multifunctional hybrid materials with tailored properties.
Development of Novel Analytical Probes or Reagents
In the field of analytical chemistry, calcium iodide hydrate serves as a fundamental laboratory reagent. chemimpex.comextramarks.comlabwale.co Its primary role is as a stable, reliable, and highly soluble source of iodide ions for a variety of analytical procedures. extramarks.com It can be used to prepare standard solutions for calibrating ion-selective electrodes or for use in titrations and other wet chemical methods. High-purity grades ensure accuracy and reliability in quantitative analysis. While not typically described as a "probe" itself, its function as a reagent is critical for analyses that rely on the specific chemical reactions of the iodide ion. extramarks.com
Applications in Advanced Separation Processes
The functional materials synthesized using calcium diiodide hydrate can be applied in advanced separation processes. The layered double hydroxide Ca₂Al(OH)₆I·2H₂O, with its distinct layered structure and mobile interlayer anions, shows potential for use in anion-exchange-based separations. researchgate.net
The iodide ions residing in the interlayer space of the LDH can be exchanged for other, more desirable or targeted anions from an aqueous solution. mdpi.com This property allows the material to act as a sorbent for the selective removal of specific contaminants from water. The general family of hydrocalumite materials is known to be effective as ion-exchangers and adsorbents. researchgate.net By synthesizing this specific iodide-containing LDH, a platform is created that can be applied to separation technologies focused on capturing and immobilizing target anionic species, which is a critical step in various industrial and environmental remediation processes. researchgate.net
Utilization as a Desiccant in Specialized Laboratory and Industrial Processes
Calcium diiodide hydrate is recognized for its hygroscopic nature, a characteristic that allows it to attract and absorb moisture from the surrounding environment. This property makes it a viable desiccant for specialized applications in laboratory and industrial settings where the control of moisture is critical. While it is not as commonly used as other desiccants like silica (B1680970) gel or calcium chloride, its unique properties can be advantageous in specific contexts.
The efficacy of a desiccant is determined by its ability to reduce the partial pressure of water vapor in a closed system. Calcium diiodide, being a deliquescent solid, can absorb enough moisture to dissolve itself, forming a liquid solution. This characteristic is indicative of a strong affinity for water.
Research Findings
Detailed research specifically quantifying the desiccant performance of calcium diiodide hydrate is not extensively available in publicly accessible literature. However, the behavior of halide salts as a class of desiccants provides a basis for understanding its potential applications. The hygroscopic properties of salts are well-documented, with the cation and anion both influencing the material's ability to absorb water. For instance, salts with smaller, highly charged cations tend to be more effective desiccants.
In the absence of specific data for calcium diiodide hydrate, a comparative analysis with other common halide desiccants can offer insights into its likely performance characteristics. The table below provides a comparison of the general desiccant properties of several halide salts.
Table 1: Comparative Properties of Halide Desiccants
| Compound Name | Chemical Formula | Deliquescence Relative Humidity (DRH) at ~25°C | General Remarks |
|---|---|---|---|
| Calcium chloride | CaCl₂ | ~32% | Very high water absorption capacity, commonly used. |
| Lithium chloride | LiCl | ~11% | Extremely low DRH, very effective but higher cost. |
| Magnesium chloride | MgCl₂ | ~33% | Good water absorption capacity. |
| Sodium chloride | NaCl | ~75% | Less effective at lower relative humidities. |
| Calcium iodide | CaI₂ | Not widely reported | Expected to be a potent desiccant due to its hygroscopic nature. |
The regeneration of desiccants, which involves removing the absorbed moisture to reuse the material, is a critical factor in industrial processes. This is typically achieved by heating the saturated desiccant. While specific regeneration temperatures and efficiencies for calcium diiodide hydrate are not readily found, the general principle for regenerating salt-based desiccants involves heating them to a temperature that reverses the hydration process without decomposing the salt. For many salt hydrates, this temperature is in the range of 100-250°C.
Due to its high solubility in water, calcium diiodide hydrate is particularly suited for applications where a liquid desiccant solution might be employed. In such systems, the concentration of the salt solution is managed to control the humidity of the air or gas that comes into contact with it. The regeneration process would then involve heating the diluted solution to drive off the excess water.
In specialized laboratory processes, calcium diiodide hydrate can be used in desiccators to maintain a dry environment for sensitive reagents or samples. Its use in industrial processes would likely be limited to applications where its specific chemical properties, beyond just water absorption, are required, or where other common desiccants are unsuitable.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Calcium;diiodide;hydrate |
| Calcium chloride |
| Calcium iodide |
| Lithium chloride |
| Magnesium chloride |
| Silica gel |
Environmental Chemistry and Geochemistry of Iodide in Hydrated Systems Academic Models
Geochemical Cycling of Iodine and Iodide within Hydrated Mineral Matrices
The geochemical cycle of iodine is a complex process involving transfer between the ocean, atmosphere, and land. nih.gov A significant part of this cycle involves the interaction of iodine species, primarily iodide (I⁻), with hydrated mineral matrices in soils and sediments. The primary source of this iodine is the ocean, from which it is transferred to the atmosphere and subsequently deposited on land. nih.govnerc.ac.uk
Soils are generally enriched in iodine compared to their parent rocks, with the concentration being influenced by factors such as soil type, organic matter content, and proximity to the sea. nih.govnerc.ac.uk Organic-rich sediments, in particular, show a high affinity for iodine. nih.gov Within the soil and sediment matrices, which are inherently hydrated systems, iodide does not typically form independent minerals. nih.gov Instead, its mobility and fate are controlled by its association with various components of the matrix. A significant portion of iodine is thought to be associated with organic matter, clays, and aluminum and iron oxides. nih.gov
The biogeochemical pump, driven by marine algae, plays a crucial role by converting oceanic iodate (B108269) to iodide and forming iodinated halocarbons. researchgate.net These compounds are released into the atmosphere, where they are photolyzed, leading to the formation of iodine oxides that are eventually deposited on the earth's surface through precipitation. researchgate.net Once in the terrestrial environment, iodine, predominantly as iodide, interacts with hydrated mineral surfaces. Studies have shown that organo-iodine species can form strong covalent bonds, and their presence can significantly affect iodine's speciation and transport in subsurface environments. nih.gov The binding of iodine to organic matter is a key factor in its transport and accumulation in environments like deep-sea corals. researchgate.net
Sorption and Desorption Behavior of Iodide Ions on Calcium-Containing Hydrate (B1144303) Phases (e.g., calcium silicate (B1173343) hydrate, AFm phases)
The interaction of iodide with calcium-containing hydrate phases is a critical aspect of its geochemistry in certain environments. These phases, notably calcium silicate hydrate (C-S-H) and AFm phases (hydrated calcium aluminate phases), exhibit significant potential for iodide uptake through sorption mechanisms.
Calcium Silicate Hydrate (C-S-H)
C-S-H is a primary hydration product in many systems and its interaction with iodide has been the subject of detailed research. Studies show that iodide ions can be sorbed onto C-S-H gel even in saline conditions with high concentrations of competing ions like chloride. osti.gov The sorption process can be influenced by temperature; at ambient temperatures, the sorption and desorption are physical and quantitative, while at temperatures above 32.5°C, iodine can react to form a more stable complex with the C-S-H. nih.gov
The amount of iodide retained by C-S-H depends on several factors, including the initial iodide concentration, curing time, the calcium-to-silica (Ca/Si) molar ratio, and the liquid-to-solid ratio. econference.io Raman spectroscopy studies indicate that the sorption of iodide ions can lead to the depolymerization of the silicate chain structure in C-S-H, suggesting a direct interaction between the silicate chain and the iodide ions. econference.io In some experiments, the distribution coefficient (Kd) for iodide on C-S-H was found to be approximately 1 mL/g and remained constant after 14 days of curing. osti.gov
| Influencing Factor | Observation | Mechanism/Comment | Source |
|---|---|---|---|
| Ca/Si Molar Ratio | The amount of iodide retained is dependent on the Ca/Si ratio (tested ratios: 0.4, 0.8, 1.2, 1.6). | Higher Ca/Si ratios can influence the C-S-H structure and surface charge. | econference.io |
| Salinity (NaCl) | Iodide ions were adsorbed on C-S-H regardless of high NaCl concentration (0.6 M). | Suggests a sorption process other than simple electrostatic interaction. | osti.gov |
| Temperature | Below 32.5°C, sorption is a physical process. Above 32.5°C, a stable iodine-C-S-H complex is formed. | The formation energy for the chemisorbed complex was found to be 41.8 ± 0.8 kJ/mol. | nih.gov |
| Distribution Coefficient (Kd) | Kd values were kept constant at approximately 1 mL/g after 14 days of curing. | Indicates that iodide ions are incorporated into the C-S-H gel with hydration water without major structural changes. | osti.gov |
| Structural Interaction | Sorption of iodide ions can cause depolymerization of the silicate chain structures. | Raman spectra analysis suggests a direct interaction with the ≡SiO- groups. | econference.io |
AFm Phases (Aluminate-Ferrite-monosulfate)
AFm phases, which are layered double hydroxides (LDHs), demonstrate a significant capacity for immobilizing anions like iodide. researchgate.netiaea.org The primary mechanism for iodide uptake in AFm phases is through interlayer anion exchange. researchgate.net The structure of AFm phases consists of positively charged main layers, with charge-compensating anions residing in the interlayer spaces. iaea.org Iodide ions in solution can displace these interlayer anions.
The efficiency of this exchange depends on the type of anion already present in the interlayer. researchgate.net For example, AFm phases with singly charged anions (like HS⁻) in the interlayer show slightly higher iodide uptake compared to those with divalent ions (like SO₄²⁻). researchgate.net Studies have demonstrated that iodide sorption can lead to the formation of new, stable hydrate phases, such as 3CaO·Al₂O₃·CaI₂·12H₂O, by replacing OH⁻ ions in the original structure. tandfonline.com This binding is considered to occur via the formation of a solid solution between the original AFm phase (e.g., calcium monosulphoaluminate) and a new iodide-containing phase (calcium monoiodoaluminate). iaea.org
| AFm Phase Type | Primary Interlayer Anion | Iodide Uptake Behavior | Governing Mechanism | Source |
|---|---|---|---|---|
| Monosulfate-AFm | Sulfate (SO₄²⁻) | Significant iodide uptake observed. | Interlayer anion exchange; formation of a solid solution between calcium monosulphoaluminate and calcium monoiodoaluminate. | researchgate.netiaea.org |
| Hemicarbonate-AFm | Carbonate (CO₃²⁻) | Moderate iodide sorption. | Interlayer anion exchange. | researchgate.net |
| Monocarbonate-AFm | Carbonate (CO₃²⁻) | No significant sorption observed. | The stability of the monocarbonate phase may inhibit anion exchange with iodide. | researchgate.net |
| Hydroxide-AFm (e.g., 4CaO·Al₂O₃·13H₂O) | Hydroxide (B78521) (OH⁻) | Iodide sorption proceeds to replace OH⁻. | Formation of a new hydrate phase (3CaO·Al₂O₃·CaI₂·12H₂O). | tandfonline.com |
Long-Term Stability and Immobilization Mechanisms in Geological Analogues (theoretical studies, not waste management)
The long-term stability of iodide within hydrated mineral systems is theoretically linked to its incorporation into stable, crystalline structures analogous to naturally occurring minerals. The sorption studies on C-S-H and AFm phases indicate that iodide can be chemically bound, not just physically adsorbed, which is a key factor for long-term immobilization. nih.govtandfonline.com
One of the primary mechanisms for long-term stability is the formation of solid solutions. iaea.orgesrf.fr When iodide is incorporated into the crystal lattice of a host mineral, such as an AFm phase, it becomes an integral part of that structure. iaea.org This process is thermodynamically more stable than surface adsorption and effectively immobilizes the iodide. The formation of phases like calcium monoiodoaluminate within a calcium monosulphoaluminate matrix is a prime example of this mechanism. iaea.org
Geological analogues provide insight into the durability of such structures. For instance, the study of iodide sodalite, a synthetic mineral analogue, demonstrates how iodide can be locked within a stable aluminosilicate (B74896) cage structure. researchgate.net Leaching studies on such materials show that the release of iodide is governed by the slow, congruent dissolution of the host mineral matrix itself, rather than rapid ion exchange. researchgate.net This suggests that in environments where the surrounding fluid is already saturated with the primary components of the mineral (like silica (B1680970) and alumina), the dissolution rate would be exceedingly low, ensuring long-term immobilization. researchgate.net Furthermore, the ability of certain metals to form oxyhalides that have structural analogues to natural minerals is considered a favorable characteristic for prolonged stability. frontiersin.org
Theoretical Modeling of Iodide Fate and Transport in Hydrate-Bearing Sediments
Theoretical modeling is essential for predicting the long-term fate and transport of iodide in complex subsurface environments, such as hydrate-bearing sediments. These models integrate various physical and chemical processes to simulate how a solute like iodide would migrate over geological timescales.
The foundation of such models is a coupled framework that often includes thermo-hydro-chemo-mechanical (THCM) processes. kaust.edu.sa While many existing models for hydrate-bearing sediments focus on methane (B114726) hydrates, their structure is adaptable for simulating iodide transport. kaust.edu.samdpi.comgeomar.de Key components of these models include:
Transport Equations: These are based on principles like Darcy's law and describe the movement of pore fluids (containing dissolved iodide) through the porous sediment matrix. geomar.de The models must account for factors that govern fluid flow, such as the permeability and porosity of the sediments. mdpi.com
Geochemical Reaction Modeling: This component simulates the chemical interactions between the iodide and the sediment matrix. For iodide, this would crucially include the sorption and desorption processes discussed in section 9.2. The model would use parameters like the distribution coefficient (Kd) or more complex surface complexation models to quantify the uptake of iodide by phases like C-S-H and AFm. osti.govresearchgate.netgeomar.de The formation of new solid phases (e.g., calcium monoiodoaluminate) would be treated as a precipitation reaction, effectively removing iodide from the mobile aqueous phase. tandfonline.com
Permeability Models: The permeability of hydrate-bearing sediments is a critical and complex parameter. Models must account for how permeability changes with hydrate (or secondary mineral) saturation. Different conceptual models, such as pore-filling or grain-coating models, predict different relationships between mineral saturation and the resulting permeability of the sediment, which significantly impacts transport predictions. mdpi.comusgs.gov
Coupled Processes: The models must account for the coupling between fluid flow, heat transport, and mechanical deformation of the sediment, as these can all influence iodide transport. kaust.edu.sa For example, changes in pore pressure from fluid flow can alter the effective stress on the sediment skeleton, potentially changing its porosity and permeability. mdpi.com
By integrating these components, theoretical models can provide quantitative predictions of iodide migration, retardation due to sorption, and long-term immobilization through incorporation into stable mineral phases.
Future Directions and Emerging Research Avenues for Calcium Iodide Hydrate
Exploration of Metastable Hydrate (B1144303) Stoichiometries and Polytypes
While several hydration states of calcium iodide are known, the full landscape of its hydrate stoichiometries remains an area ripe for discovery. Research has identified complex, water-rich structures, including calcium iodide octahydrate (CaI₂·8H₂O), heptahydrate (CaI₂·7H₂O), and a 6.5-hydrate (CaI₂·6.5H₂O). These structures are built from distorted calcium-water polyhedra, specifically Ca(H₂O)₈ antiprisms, which connect in various ways to form dimeric units.
Future research will likely focus on discovering and characterizing new metastable forms of calcium iodide hydrate. These elusive structures, which exist under specific temperature and pressure conditions, could possess unique physical and chemical properties. The exploration of polytypes—different stacking arrangements of the same structural layers—is another promising direction. Variations in polytypism can significantly influence a material's electronic and optical properties. Identifying synthetic routes to selectively produce these metastable stoichiometries and polytypes could unlock novel applications previously unattainable with the more common, stable hydrate forms.
Integration with Additive Manufacturing (3D Printing) Techniques for Material Fabrication
Additive manufacturing, or 3D printing, offers unprecedented control over the design and fabrication of complex, three-dimensional structures. A significant emerging trend is the use of salt hydrates and calcium compounds in advanced 3D printing inks and resins. For instance, research into other salt hydrates, such as sodium acetate (B1210297) trihydrate, has demonstrated their potential for high-speed 3D printing by utilizing the rapid crystallization of supercooled liquids. anl.gov
For calcium iodide hydrate, future research could explore its integration into hydrogel-based bio-inks. Calcium ions are already widely used to crosslink alginate hydrogels in 3D bioprinting, creating stable scaffolds for tissue engineering. tue.nlacs.org By incorporating calcium iodide hydrate, it may be possible to fabricate materials that combine structural integrity with functional properties, such as radio-opacity for medical imaging, due to the high atomic number of iodine. Furthermore, using calcium iodide hydrate as a functional filler in polymer resins could lead to 3D-printable composites with enhanced mechanical or radiation-shielding properties. researchgate.net
Investigation of Synergistic Effects in Multi-Component Hybrid Materials
The true potential of calcium iodide hydrate may be realized when it is combined with other materials to form multi-component hybrids. Synergistic effects occur when the combined material exhibits properties that are superior to the sum of its individual components. azom.comardena.com Research in this area would focus on creating novel composites where calcium iodide hydrate acts as a functional component.
An example of this approach can be seen with calcium silicate (B1173343) hydrate, which, when used as a filler, creates an internal network within a polymer matrix that significantly enhances the mechanical strength of the composite. researchgate.net Similarly, embedding calcium iodide hydrate particles into a polymer or ceramic matrix could lead to materials with tailored properties. For example, in a scintillator material (which detects radiation), the calcium iodide could provide the high-Z element for radiation absorption, while the matrix provides transparency and mechanical stability. The interface between the hydrate and the matrix could lead to enhanced light output or other beneficial synergistic effects. Future studies will involve the systematic design and characterization of these hybrid materials to understand and optimize these interactions for applications ranging from radiation detection to advanced optics.
Development of In-Situ Characterization Methodologies for Dynamic Processes
Understanding how calcium iodide hydrate forms, dehydrates, and transforms is crucial for controlling its properties. Traditional characterization methods often study materials in a static state. The future of this research lies in the development and application of in-situ characterization techniques, which allow scientists to observe these dynamic processes in real time.
Promising methodologies for studying salt hydrates include:
Dynamic Vapor Sorption (DVS): This gravimetric technique measures mass changes as a sample is exposed to varying humidity levels. mt.comcore.ac.uknih.gov It can precisely determine the conditions under which different hydrates form or dehydrate and reveal the stoichiometry of the resulting structures. mt.com
In-Situ X-ray Diffraction (XRD): By performing XRD analysis while changing temperature or humidity, researchers can directly observe phase transitions and identify the crystal structures of transient or metastable hydrate forms as they appear and disappear. acs.orgnih.govnih.gov
In-Situ Raman Spectroscopy: This technique can monitor changes in the vibrational modes of water molecules and the crystal lattice during hydration and dehydration, providing molecular-level insights into the transformation mechanisms. researchgate.netnih.govacs.org
These time-resolved methods are essential for mapping the complex phase diagrams of calcium iodide hydrates and understanding the kinetics of their transformations, which is critical for applications in areas like thermal energy storage or as controlled release agents.
Bridging Advanced Experimental Discoveries with High-Level Computational Predictions
The synergy between experimental research and high-level computational modeling represents a powerful frontier in materials science. While experimental techniques can identify new hydrate structures, computational methods can predict their existence and properties before they are ever synthesized in a lab.
For calcium iodide hydrate, this involves a two-pronged approach:
Experimental Discovery: Advanced crystallization and characterization techniques, like those used to identify the complex structures of CaI₂·8H₂O and CaI₂·7H₂O, provide the ground truth and target structures for computational validation.
Computational Prediction: Methods such as Density Functional Theory (DFT) and ab initio Molecular Dynamics (AIMD) can calculate the formation energies and predict the solvation and crystal structures of various potential hydrates. These computational tools can screen a vast number of possibilities, guiding experimentalists toward the most promising conditions for synthesizing novel, metastable forms.
By integrating machine learning force fields with these ab initio calculations, researchers can simulate the dynamic behavior of these systems over longer timescales, offering deeper insights into their formation and stability. This collaborative loop—where computational predictions guide experimental work, and experimental findings refine computational models—will accelerate the discovery and development of new calcium iodide hydrate materials with precisely engineered properties.
Q & A
Q. What are the optimal synthesis routes for calcium diiodide hydrate, and how do reaction conditions influence yield and purity?
Calcium diiodide hydrate (CaI₂·nH₂O) can be synthesized via two primary methods:
- Direct reaction : Calcium metal reacts with ammonium iodide in liquid ammonia, producing anhydrous CaI₂, which is subsequently hydrated .
- Hydration of anhydrous CaI₂ : Hexahydrate forms are stabilized by heating under a dry nitrogen or hydrogen iodide atmosphere to control moisture absorption . Yield and purity depend on strict exclusion of air (to prevent iodine release) and use of inert solvents like ethanol or acetone. Impurities like calcium carbonate or iodine can arise from CO₂ or O₂ exposure during synthesis .
Q. Which characterization techniques are critical for confirming the structural integrity of calcium diiodide hydrate?
- X-ray Diffraction (XRD) : Determines crystallinity and hexagonal structure (octahedral coordination of Ca²⁺) .
- Thermogravimetric Analysis (TGA) : Quantifies hydration levels by measuring mass loss upon heating .
- Elemental Analysis : Verifies stoichiometry via inductively coupled plasma (ICP) for calcium and iodometric titration for iodide .
Q. What precautions are necessary for handling and storing calcium diiodide hydrate in laboratory settings?
- Storage : Use airtight containers with desiccants (e.g., silica gel) to prevent deliquescence and iodine liberation. Argon or nitrogen atmospheres are recommended for long-term stability .
- Handling : Perform reactions in gloveboxes to exclude moisture and CO₂. Avoid contact with acids or oxidizing agents to prevent HI release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for calcium diiodide hydrate across different solvents?
Discrepancies often arise from variations in hydration states or residual moisture. Methodological recommendations:
- Standardize solvent purity (e.g., anhydrous vs. hydrated ethanol).
- Conduct solubility tests under inert atmospheres and report temperature precisely (e.g., 67.6 g/100 mL in water at 30°C vs. 81 g/100 mL at 100°C) .
- Use Karl Fischer titration to quantify trace water in solvents .
Q. What strategies mitigate iodine release during experimental applications of calcium diiodide hydrate?
- Stabilization : Add reducing agents (e.g., sodium thiosulfate) to scavenge free iodine.
- Encapsulation : Use polymer matrices (e.g., polyvinylpyrrolidone) to limit air exposure in photochemical applications .
- In situ Monitoring : Employ UV-Vis spectroscopy to track iodine formation dynamically .
Q. How does the hydration state of calcium diiodide influence its reactivity in organic synthesis or pharmaceutical formulations?
- Anhydrous CaI₂ : Preferred as a desiccant for HI gas or in Friedel-Crafts alkylation due to higher Lewis acidity .
- Hexahydrate (CaI₂·6H₂O) : Used in aqueous formulations (e.g., iodine supplements) but requires pH stabilization to prevent hydrolysis to HI .
Q. What computational methods are suitable for modeling the hygroscopic behavior of calcium diiodide hydrate?
- Molecular Dynamics (MD) : Simulates water adsorption on crystal surfaces under varying humidity.
- Density Functional Theory (DFT) : Predicts interaction energies between CaI₂ and water molecules to optimize hydration conditions .
Methodological Contradictions and Solutions
Q. Why do synthesis protocols for calcium diiodide hydrate vary in their use of calcium precursors (e.g., metal vs. nitrate)?
- Calcium Metal : Higher purity but requires ammonia as a solvent, posing safety challenges .
- Calcium Nitrate : Safer and scalable but introduces nitrate impurities, necessitating recrystallization . Selection depends on application: Pharmaceutical-grade CaI₂ demands metal-based synthesis, while industrial uses tolerate nitrate-derived batches .
Q. How can researchers address conflicting reports on the thermal stability of calcium diiodide hydrate?
- Controlled Dehydration Studies : Use TGA-DSC to identify phase transitions (e.g., hexahydrate → tetrahydrate at 40°C) .
- In situ XRD : Monitors structural changes during heating to clarify decomposition pathways .
Applications in Specialized Research
Q. What role does calcium diiodide hydrate play in designing iodine-rich contrast agents for medical imaging?
Q. How is calcium diiodide hydrate utilized in studying ion transport mechanisms in solid-state electrolytes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
